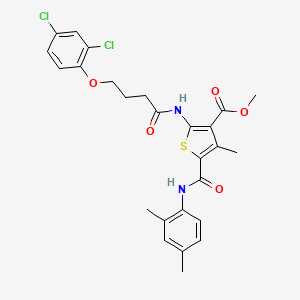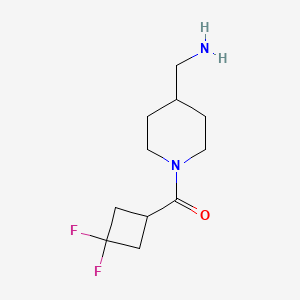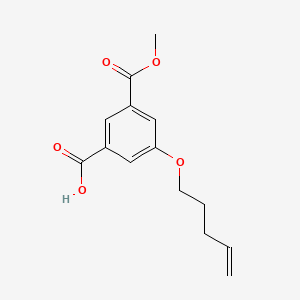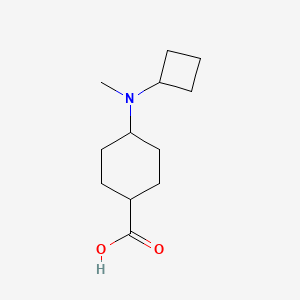
(1r,4r)-4-(Cyclobutyl(methyl)amino)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,4r)-4-(Cyclobutyl(methyl)amino)cyclohexanecarboxylic acid is an organic compound with a unique structure that includes a cyclobutyl group, a methylamino group, and a cyclohexanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-(Cyclobutyl(methyl)amino)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to start with cyclohexanecarboxylic acid, which undergoes a series of reactions to introduce the cyclobutyl and methylamino groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-(Cyclobutyl(methyl)amino)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives with altered properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
(1r,4r)-4-(Cyclobutyl(methyl)amino)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1r,4r)-4-(Cyclobutyl(methyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid derivatives: These compounds share the cyclohexanecarboxylic acid moiety but differ in the substituents attached to the cyclohexane ring.
Cyclobutyl-containing compounds: These compounds include the cyclobutyl group but may have different functional groups attached.
Uniqueness
(1r,4r)-4-(Cyclobutyl(methyl)amino)cyclohexanecarboxylic acid is unique due to the specific combination of the cyclobutyl, methylamino, and cyclohexanecarboxylic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-[cyclobutyl(methyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c1-13(10-3-2-4-10)11-7-5-9(6-8-11)12(14)15/h9-11H,2-8H2,1H3,(H,14,15) |
InChI Key |
DDPPTJASZUPVBG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC1)C2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


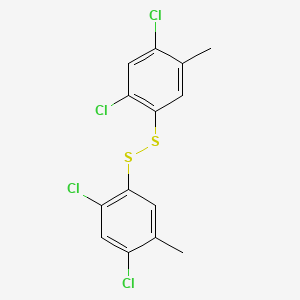
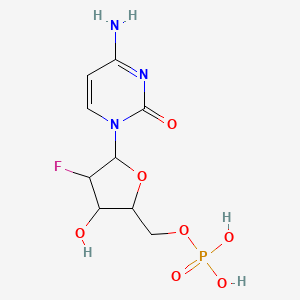

![{2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethyl}dimethylamine](/img/structure/B15089890.png)
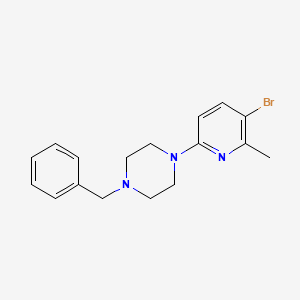
![3-Methyl-3,10-dihydropyrrolo[3,2-a]carbazole](/img/structure/B15089908.png)
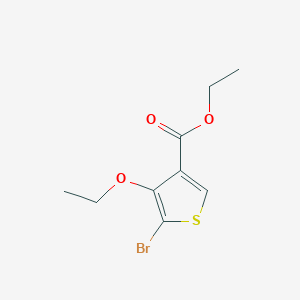
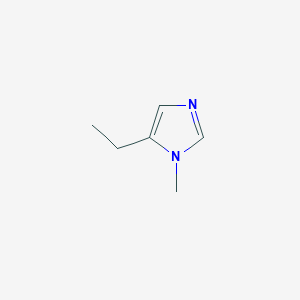
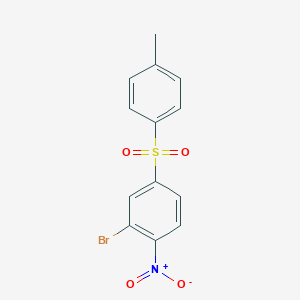
![Isoquinolinium, 2,2'-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride](/img/structure/B15089932.png)
